Product packaging for 4'-C-Methyl-5-methylcytidine(Cat. No.:CAS No. 764644-12-4)

4'-C-Methyl-5-methylcytidine

Cat. No.: B3283269
CAS No.: 764644-12-4
M. Wt: 271.27 g/mol
InChI Key: QPQNHDFVLQCOLG-UHFFFAOYSA-N
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Description

Overview of Natural Nucleoside Modifications and their Biological Significance

Nucleosides, the fundamental building blocks of nucleic acids, are not static entities. In nature, they undergo a variety of chemical modifications that play crucial roles in a myriad of biological processes. These modifications, often involving the addition of small chemical groups like methyl groups, can profoundly influence the structure, function, and stability of RNA and DNA. For instance, methylation of RNA is involved in processes such as biochemical and metabolic stabilization of RNA, immune response, and the regulation of mRNA translation and splicing. trilinkbiotech.com

The Role of Synthetic Nucleoside Analogs in Biochemical and Molecular Research

The study of natural nucleoside modifications has inspired the synthesis of a vast array of nucleoside analogs. These synthetic molecules are invaluable tools in biochemical and molecular research, serving as probes to elucidate complex biological pathways, as potential therapeutic agents, and as building blocks for novel biomaterials. By systematically altering the structure of natural nucleosides, researchers can investigate the specific roles of different chemical moieties and develop compounds with tailored biological activities.

Classification of Cytidine (B196190) Derivatives and Analogs

Cytidine, a key pyrimidine (B1678525) nucleoside, has been a particularly fruitful scaffold for the development of synthetic analogs. These derivatives can be broadly classified based on the position of the chemical modification on the cytidine molecule.

Methylation of the exocyclic amino group at the N4-position of the cytosine base gives rise to N4-methylcytidine (m4C). ontosight.ai This modification can alter the base-pairing properties of cytidine and affect the stability of the DNA double helix. nih.gov N4-methylcytidine is known to play a role in regulating gene expression and is involved in the structure and function of RNA molecules. ontosight.aioup.comnih.gov Studies have shown that N4-methylation can influence the coding efficiency and fidelity during gene replication. oup.comnih.gov

5-Methylcytidine (B43896) (m5C) is a well-known epigenetic mark in DNA, where it plays a critical role in regulating gene transcription. wikipedia.org In RNA, m5C is a common post-transcriptional modification found in various RNA species, including tRNA, rRNA, and mRNA. trilinkbiotech.comtandfonline.com This modification can influence RNA stability, translation, and has been implicated in various cellular processes and diseases. trilinkbiotech.comfrontiersin.orgoup.com The nucleoside form, 5-methylcytidine, is used in research to study DNA methylation and its effects. chemicalbook.comnih.gov

A particularly interesting class of nucleoside analogs are those with substitutions at the 4'-carbon of the ribose sugar. These 4'-C-substituted nucleosides have garnered considerable attention due to their significant biological activities. oup.comacs.org The introduction of a substituent at this position can lock the sugar conformation, leading to unique structural and biological properties. Several 4'-C-methylnucleosides have been synthesized and shown to possess a different furanose ring conformation compared to natural nucleosides. nih.govresearchgate.nettandfonline.com This structural alteration can lead to potent antiviral and antitumor activities. oup.comscilit.comtandfonline.com

The Chemical Compound: 4'-C-Methyl-5-methylcytidine

The compound at the heart of this article, this compound, combines two key structural modifications: a methyl group at the 4'-position of the ribose sugar and a methyl group at the 5-position of the cytosine base. medchemexpress.comchemicalbook.commedchemexpress.com This unique combination of modifications places it at the intersection of two important classes of nucleoside analogs.

While specific research findings on the synthesis and biological evaluation of this compound are not extensively detailed in the public domain, its structural features suggest potential as an inhibitor of DNA methyltransferases and possible anti-metabolic and anti-tumor activities. medchemexpress.commedchemexpress.com The presence of the 4'-C-methyl group is known to confer interesting biological properties, and the 5-methylcytosine (B146107) base is a key player in epigenetics.

Detailed Research Findings

Research into related 4'-C-substituted nucleosides has shown that these compounds can exhibit potent biological effects. For instance, various 4'-C-methylnucleosides have been synthesized and evaluated for their antiviral and anticancer activities. scilit.comtandfonline.com The synthesis of these compounds often involves complex multi-step procedures starting from readily available sugars or other chiral precursors. oup.comnih.govresearchgate.nettandfonline.com

Nuclear Magnetic Resonance (NMR) studies of 4'-C-methylnucleosides have revealed that they tend to adopt a 3'-exo furanose ring conformation, which is different from the 3'-endo conformation of natural nucleosides. nih.govresearchgate.nettandfonline.com This conformational preference is a direct consequence of the steric hindrance introduced by the 4'-C-methyl group and is believed to be a key factor contributing to their biological activity.

Data Tables

Table 1: Classification of Cytidine Analogs

ClassPosition of ModificationExampleBiological Significance
2'-Substituted 2'-position of ribose2'-O-MethylcytidineInfluences sugar pucker and nucleic acid structure. google.com
N-Methylated N4-position of cytosineN4-MethylcytidineAffects base pairing and gene expression. ontosight.aioup.comnih.gov
5-Methylated 5-position of cytosine5-MethylcytidineKey epigenetic mark in DNA, involved in RNA stability. trilinkbiotech.comwikipedia.org
4'-C-Substituted 4'-position of ribose4'-C-MethylthymidinePotent antiviral and antitumor activities. oup.comtandfonline.com

Contextualizing this compound within Nucleoside Analog Research

This compound is a synthetically created cytidine analog that features two key modifications: a methyl group at the 5-position of the cytosine base and another methyl group at the 4'-C position of the ribose sugar. This positions it as a subject of interest in nucleoside analog research, combining features from two distinct classes of modifications.

The 5-methylcytidine (m5C) modification is a well-known epigenetic mark in both DNA and various types of RNA. wikipedia.orgwikipedia.org In DNA, 5-methylcytosine is a primary epigenetic modification involved in regulating gene transcription. wikipedia.orgnih.gov In RNA, m5C is found in tRNA and mRNA and is implicated in processes like RNA stability and translation. frontiersin.orgtrilinkbiotech.com The enzymes that install this mark, DNA and RNA methyltransferases, are significant targets in drug development. medchemexpress.commedchemexpress.com

The second modification, the 4'-C-methyl group on the ribose, "locks" the sugar's conformation. This structural constraint can lead to enhanced binding affinity with target enzymes or nucleic acid strands and can increase the nucleoside's resistance to enzymatic degradation. biosynth.com The incorporation of a methyl group at the 2'-C or 4'-C position of the sugar is a strategy that has been explored in the development of antiviral nucleoside analogs, such as 2'-C-methylcytidine, which has shown activity against the dengue virus. acs.orgnih.gov

Therefore, this compound emerges as a compound designed to leverage the biological significance of both base and sugar modifications. Research into this molecule explores the synergistic or unique effects of combining these two specific alterations. Its structure suggests a potential role as an inhibitor of DNA methyltransferases, which could give it anti-metabolic and anti-tumor properties. medchemexpress.commedchemexpress.com The study of such doubly modified nucleosides contributes to a deeper understanding of how specific chemical changes influence biological activity and provides a rational basis for the design of new therapeutic agents.

Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methyl-1,2-dihydropyrimidin-2-one chemenu.com
CAS Number 764644-12-4 chemenu.combldpharm.comchemicalbook.com
Molecular Formula C11H17N3O5 medchemexpress.combldpharm.com
Molecular Weight 271.27 g/mol medchemexpress.combldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N3O5 B3283269 4'-C-Methyl-5-methylcytidine CAS No. 764644-12-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-5-3-14(10(18)13-8(5)12)9-6(16)7(17)11(2,4-15)19-9/h3,6-7,9,15-17H,4H2,1-2H3,(H2,12,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQNHDFVLQCOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)(C)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies for 4 C Methyl 5 Methylcytidine

Methodologies for Stereoselective Introduction of 4'-C-Methyl Modifications

One prominent method involves the use of a 4',5'-epoxynucleoside intermediate. This approach begins with the synthesis of a 4',5'-unsaturated nucleoside, which is then oxidized to form a spiro-epoxide at the 4'-position. The subsequent ring-opening of this epoxide with an appropriate methyl nucleophile, such as trimethylaluminum (B3029685), can proceed with high stereoselectivity. The facial selectivity of the nucleophilic attack is directed by the stereochemistry of the epoxide and the steric environment of the sugar, often leading to the preferential formation of one diastereomer. For instance, the reaction of a thymidine-derived 4',5'-epoxide with trimethylaluminum has been shown to yield the 4'-C-β-methyl derivative as the major product.

Another powerful strategy for C-alkylation involves the generation of a 4'-carbon radical. This can be achieved through methods such as radical deformylation or a combination of radical decarboxylation and 1,5-hydrogen atom transfer (1,5-HAT). While these methods offer a versatile route to various 4'-substituted nucleosides, controlling the stereoselectivity of the radical addition can be challenging. The stereochemical outcome is often dependent on the approach of the radical quenching agent, which can be influenced by the conformation of the furanose ring and the nature of the protecting groups.

The table below summarizes key methodologies for this modification.

MethodologyKey IntermediateReagent for MethylationTypical Stereochemical OutcomeReference
Epoxide Ring-Opening4',5'-EpoxynucleosideTrimethylaluminum (AlMe₃)Predominantly 4'-C-β-methyl
Radical Alkylation4'-Carbon RadicalRadical Methyl SourceMixture of diastereomers, stereoselectivity is a challenge

Approaches for Methylation at the 5-Position of the Cytosine Base

The introduction of a methyl group at the C5 position of the cytosine base is a well-established transformation in nucleoside chemistry. This modification is often accomplished by starting with a more readily available uridine (B1682114) or 2'-deoxyuridine (B118206) precursor, which is then converted to the corresponding cytidine (B196190) derivative.

A common synthetic route involves the direct methylation of a protected uridine derivative. The C5 position of uracil (B121893) is sufficiently nucleophilic to react with electrophilic methylating agents. However, to avoid side reactions on the sugar hydroxyls or the uracil ring itself, this is typically performed on a fully protected nucleoside.

Alternatively, the synthesis can start from 5-methyluridine, which is commercially available. The primary challenge then becomes the conversion of the C4 carbonyl of the 5-methyluracil base into the C4 amino group of 5-methylcytosine (B146107). This is often achieved via a two-step process. First, the C4 oxygen is activated, for example, by treatment with 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) to form a reactive intermediate. This intermediate is then displaced by ammonia (B1221849) or a protected amine source to furnish the desired 5-methylcytosine base.

Protecting Group Chemistry in 4'-C-Methyl-5-methylcytidine Synthesis

A robust and orthogonal protecting group strategy is essential for the multi-step synthesis of this compound and its derivatives. The molecule contains several reactive functional groups that must be selectively masked and unmasked at various stages: the 2', 3', and 5'-hydroxyl groups of the ribose sugar and the N4-exocyclic amino group of the cytosine base.

Hydroxyl Protecting Groups:

5'-OH: The primary 5'-hydroxyl group is typically protected with an acid-labile dimethoxytrityl (DMT) group. This group is crucial for purification by reversed-phase chromatography and is the standard protecting group used for automated oligonucleotide synthesis.

2'- and 3'-OH: For ribonucleosides, the 2'- and 3'-hydroxyls require protection to prevent side reactions during phosphitylation and oligonucleotide synthesis. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are commonly employed. The TBDMS group is stable to the acidic conditions used for DMT removal but can be cleaved using a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF). This orthogonality is fundamental to successful RNA synthesis.

Exocyclic Amine Protecting Group:

N4-NH₂: The exocyclic amino group of cytosine is typically protected to prevent reaction during phosphitylation and oligonucleotide coupling. Standard protecting groups include benzoyl (Bz) or acetyl (Ac). These acyl groups are stable throughout the synthesis and are typically removed during the final deprotection step with aqueous ammonia or methylamine. For certain applications requiring milder deprotection conditions, more labile groups like the N,N-diisobutylformamidine moiety can be used.

The choice of protecting groups must account for the increased steric hindrance around the 4'-position due to the methyl group. This can sometimes affect the efficiency of protection and deprotection reactions at the adjacent 3'- and 5'-hydroxyl groups, potentially requiring modified reaction conditions such as longer reaction times or higher temperatures.

Synthesis of Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Incorporation

The conversion of the protected this compound nucleoside into a phosphoramidite building block is the final step required for its incorporation into oligonucleotides via automated solid-phase synthesis. This process, known as phosphitylation, introduces a reactive phosphite (B83602) triester at the 3'-hydroxyl position.

The synthesis typically proceeds as follows:

Starting Material: A 5'-O-DMT, N4-acyl, and 2'-O-TBDMS protected this compound nucleoside is used as the starting material. The 3'-hydroxyl group must be free.

Phosphitylation Reaction: The protected nucleoside is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in an anhydrous aprotic solvent like dichloromethane (B109758) or acetonitrile (B52724).

Activation: The reaction is carried out in the presence of a mild, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the HCl byproduct. An activator, such as 1-methylimidazole, is often added to catalyze the reaction.

Purification: After the reaction is complete, the resulting phosphoramidite is purified, typically by silica (B1680970) gel chromatography, to remove any unreacted starting material and side products.

The final phosphoramidite is a stable, yet reactive, powder that can be dissolved in anhydrous acetonitrile for use on an automated DNA/RNA synthesizer. The steric bulk of the 4'-C-methyl group could potentially slow the phosphitylation reaction, necessitating careful optimization of reaction conditions to achieve high yields.

Large-Scale Synthetic Protocols and Optimization

Transitioning the synthesis of this compound phosphoramidite from a laboratory scale to a large, manufacturing scale presents significant challenges. The demand for therapeutic oligonucleotides has driven considerable innovation in process chemistry to make manufacturing more efficient, cost-effective, and sustainable.

Key Challenges and Optimization Strategies:

Scalability of Solid-Phase Synthesis: While automated solid-phase synthesis is highly efficient for small-scale production, its scalability is limited by factors such as the capacity of the solid support and the large volumes of solvents and reagents required. For large-scale manufacturing of the phosphoramidite building block itself, solution-phase chemistry is employed.

Process Optimization: Each step of the synthesis, from the introduction of the 4'-methyl group to the final phosphitylation, must be optimized for yield, purity, and cost. This involves minimizing the number of chromatographic purifications, using cheaper and less hazardous reagents, and developing robust crystallization procedures for intermediates.

Raw Material Quality: The quality of the starting materials, particularly the protected nucleoside, is critical. Impurities can lead to the formation of undesired side products during synthesis and ultimately lower the coupling efficiency of the final phosphoramidite.

Computational Modeling: Advanced techniques like computational fluid dynamics (CFD) modeling are being used to optimize the design and operation of packed bed reactors used in large-scale oligonucleotide synthesis, ensuring efficient reagent delivery and reaction kinetics.

Enzymatic Synthesis: Biocatalytic methods using engineered enzymes are emerging as a sustainable alternative to traditional chemical synthesis for producing nucleoside analogues. These methods can reduce the need for protecting groups and harsh reagents, offering a cleaner and more scalable manufacturing process.

Synthesis of Metabolically Relevant Phosphorylated Derivatives (e.g., Triphosphates)

To study the biological activity and metabolic fate of this compound, it is often necessary to synthesize its 5'-phosphorylated derivatives, particularly the 5'-triphosphate, which is the substrate for polymerases. The phosphorylation of nucleosides, especially sterically hindered ones, requires specific chemical methods.

The most common method for synthesizing nucleoside triphosphates is the one-pot Ludwig-Eckstein procedure. This involves the reaction of a protected or unprotected nucleoside with phosphorus oxychloride (POCl₃) in a phosphate-based solvent like trimethyl phosphate. The initially formed dichlorophosphate (B8581778) is then reacted in situ with a pyrophosphate salt, such as tributylammonium (B8510715) pyrophosphate, to generate the triphosphate. A final hydrolysis step removes the remaining protecting groups and yields the target nucleoside 5'-triphosphate.

An alternative is the Yoshikawa procedure, which first produces the nucleoside 5'-monophosphate using POCl₃, which is then further activated and reacted with pyrophosphate. The steric hindrance from the 4'-C-methyl group might impact the efficiency of the initial phosphorylation at the 5'-position. Optimization of the reaction conditions, including temperature, reaction time, and the stoichiometry of the phosphorylating agent, would be necessary to achieve a good yield of the desired 5'-triphosphate.

Synthesis of Labeled (e.g., Isotope-Labeled) Analogs for Mechanistic Studies

Isotopically labeled analogs of this compound are invaluable tools for mechanistic studies, allowing researchers to trace the metabolic fate of the molecule, probe enzyme-substrate interactions, and perform advanced NMR structural studies. Stable isotopes such as ¹³C, ¹⁵N, and ²H can be incorporated at specific positions within the sugar or the base.

Labeling Strategies:

Labeling the 5-Methyl Group: A ¹³C or ²H label can be introduced by using isotopically labeled methylating agents during the synthesis of the 5-methylcytosine base.

Labeling the 4'-Methyl Group: Incorporating a ¹³C label at this position would require starting the synthesis with a ¹³C-labeled methylating agent, such as ¹³C-methyl iodide or ¹³C-trimethylaluminum, during the stereoselective addition to the sugar intermediate.

Labeling the Pyrimidine (B1678525) Ring: ¹³C and/or ¹⁵N atoms can be incorporated into the heterocyclic ring by starting the synthesis from small, isotopically enriched precursors. For example, ¹⁵N₂-labeled urea (B33335) can be used in the construction of the pyrimidine ring to introduce ¹⁵N at the N1 and N3 positions. Similarly, ¹³C-labeled precursors can be used to build the carbon backbone of the ring.

A general synthetic scheme for producing stable-isotope-labeled 5-methylcytidine (B43896) involves constructing the labeled pyrimidine base first, followed by glycosylation with a suitably protected ribose derivative. These labeled nucleosides can then be converted into their corresponding phosphoramidites or triphosphates for various biochemical and biophysical applications.

Structural and Conformational Analysis of 4 C Methyl 5 Methylcytidine and Its Nucleic Acid Incorporations

Impact of 4'-C-Methyl Modification on Ribose Sugar Pucker Conformation

The introduction of a methyl group at the 4'-position of the ribose ring has a profound impact on this equilibrium. Studies on various 4'-C-methylnucleosides have shown that this modification tends to favor a C3'-exo pucker. researchgate.net This conformation is a South-type pucker, which is distinct from the classical C3'-endo (North) conformation typically seen in A-form helices. The C3'-exo pucker places the C3' atom on the opposite side of the C5' substituent relative to the plane formed by C1'-O4'-C4'. This conformational preference is significant as it can alter the local and global structure of a nucleic acid duplex. For instance, while the South-type pucker is characteristic of B-form DNA, the specific C3'-exo conformation induced by the 4'-C-methyl group can introduce unique structural features. The steric hindrance from the 4'-methyl group restricts the flexibility of the sugar ring, locking it into this specific conformation.

Table 1: Ribose Sugar Pucker Conformations

Pucker Family Predominant Conformation Associated Helix Type
North C3'-endo A-form
South C2'-endo B-form

Influence of 5-Methylation on Base Conformation (Syn vs. Anti)

The orientation of the nucleobase relative to the sugar is defined by the torsion angle around the glycosidic bond (χ), resulting in two primary conformations: syn and anti. In the anti conformation, the bulk of the base is positioned away from the sugar ring, which is the overwhelmingly favored orientation for pyrimidine (B1678525) nucleosides like cytidine (B196190) due to reduced steric clash. youtube.com

The 5-methylation of cytosine is a crucial epigenetic marker that does not directly alter the base pairing but can influence DNA structure and protein recognition. wikipedia.orgmdpi.com While this modification can facilitate larger-scale conformational changes, such as the transition from right-handed B-DNA to left-handed Z-DNA under specific conditions, its direct influence on the syn/anti equilibrium of an individual cytidine residue within a standard B-form duplex is less pronounced. nih.govnih.gov In Z-DNA, cytosine residues maintain the anti conformation. nih.gov Computational and experimental studies suggest that the energetic preference for the anti conformation in pyrimidines is substantial, and the addition of a 5-methyl group does not provide sufficient interaction to overcome this barrier under normal physiological conditions. Therefore, 5-methylcytidine (B43896), like its unmodified counterpart, predominantly adopts the anti conformation.

Analysis of Glycosidic Bond Rotational Preferences

The rotational preference of the glycosidic bond is intrinsically linked to the syn and anti conformations. For 4'-C-Methyl-5-methylcytidine, both modifications contribute to a strong preference for the anti conformation.

The 5-methyl group reinforces the inherent steric hindrance that disfavors the syn orientation in pyrimidines. The primary driver, however, is the 4'-C-methyl group on the sugar. This modification introduces significant steric bulk on the furanose ring in close proximity to the nucleobase. This added bulk would lead to a severe steric clash with the C6-H of the cytosine base if the nucleoside were to adopt a syn conformation. Consequently, the glycosidic bond rotation is further restricted, strongly locking the base in the anti orientation to minimize steric repulsion. This conformational rigidity can enhance the stability of the duplex into which it is incorporated.

Solution Conformation Studies Using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For modified nucleosides and oligonucleotides, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy) are particularly informative.

A NOESY experiment allows for the measurement of through-space interactions between protons that are close to each other (typically <5 Å). In the context of this compound incorporated into a DNA duplex, specific NOE cross-peaks would be expected to confirm its conformation:

Glycosidic Torsion Angle (χ): A strong NOE between the H6 proton of the cytosine base and the H2' proton of its own sugar, with a weak or absent NOE to the H1' proton, is characteristic of an anti conformation.

Sugar Pucker: The distances between the H1' proton and the protons at the 2' and 3' positions are sensitive to the sugar pucker. For a South-type pucker (like C3'-exo or C2'-endo), a strong NOE between H1' and H2'' is expected. Analysis of coupling constants (J-couplings) from COSY spectra can further refine the sugar pucker determination. researchgate.net

Proton chemical shifts are also sensitive to the local environment. The methyl protons of the 5-methyl group would appear as a sharp singlet in the 1H NMR spectrum, while the 4'-methyl group protons would also present a distinct singlet, with their exact chemical shifts being indicative of the local structure and shielding effects. mdpi.com

Table 2: Expected NMR Observables for this compound in an Anti Conformation and South Pucker

NMR Technique Protons Involved Expected Observation Conformational Information
NOESY Base (H6) to Sugar (H1', H2') Strong H6-H2' NOE, Weak/Absent H6-H1' NOE Anti Glycosidic Bond
NOESY / COSY Sugar Protons (H1', H2', H2'', H3') Analysis of cross-peak intensities and J-coupling constants Sugar Pucker (South)
1D 1H NMR 5-methyl protons Singlet (δ ≈ 1.5-2.0 ppm) Presence of 5-methyl group

Circular Dichroism (CD) Spectroscopy for Conformational Dynamics

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is exceptionally sensitive to the secondary structure of nucleic acids. nih.govoup.com The CD spectrum of DNA is influenced by the stacking interactions between bases and the helical geometry.

B-form DNA typically shows a positive band around 275 nm, a negative band around 245 nm, and a crossover at about 258 nm.

A-form DNA/RNA exhibits a more intense positive band near 260 nm and a strong negative band around 210 nm.

Z-form DNA has a characteristic inverted spectrum with a negative band near 290 nm and a positive band around 260 nm.

For an oligonucleotide containing this compound, CD spectroscopy would be used to assess its global conformation. It is expected that such a modified duplex would exhibit a CD spectrum characteristic of B-form DNA under standard physiological conditions. nih.gov However, the modifications can induce subtle changes in the spectrum, such as shifts in wavelength maxima or changes in band intensity, reflecting alterations in helical parameters like twist and roll. Furthermore, CD is used to monitor conformational transitions. For example, by varying temperature or salt concentration, one could track the stability of the duplex and observe any propensity to switch to other conformations (e.g., A-form or Z-form). nih.gov

X-ray Crystallography of this compound-Containing Nucleic Acids

X-ray crystallography provides atomic-resolution structural information of molecules in the solid state. To study the precise effects of this compound, a synthetic oligonucleotide containing this modified base would be crystallized and its structure determined.

A high-resolution crystal structure would definitively reveal:

Sugar Pucker: The precise puckering parameters (phase angle and amplitude) of the modified ribose ring, confirming the C3'-exo conformation suggested by solution studies. researchgate.net

Glycosidic Angle: The exact value of the torsion angle χ, confirming the anti conformation.

Helical Parameters: The local and global helical parameters of the DNA duplex, such as rise, twist, roll, slide, and tilt at and surrounding the modification site. This would show how the duplex accommodates the bulky methyl groups.

Hydration Patterns: The positions of water molecules in the major and minor grooves, which can be affected by the methyl groups and are crucial for DNA-protein interactions.

While no crystal structure for this specific compound is currently available in public databases, structures of oligonucleotides with other 4'- and 5-position modifications provide a basis for what to expect. mdpi.comrcsb.org Such a structure would provide invaluable, unambiguous data on the stereochemical consequences of these combined modifications.

Molecular Dynamics Simulations and Computational Modeling of Conformational Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. aps.org For nucleic acids, MD simulations provide insights into the dynamic nature of their structure, which is often averaged out in experimental techniques like crystallography.

By simulating a DNA duplex containing this compound in a virtual aqueous environment, researchers can analyze:

Conformational Landscapes: MD simulations can map the energy landscape of the sugar pucker and glycosidic bond rotation, confirming the preferred conformations and identifying any minor, transiently populated states. nih.gov

Impact on Flexibility: The simulations can quantify the local and global flexibility of the DNA. It is expected that the 4'-C-methyl group would reduce the flexibility of the sugar-phosphate backbone. nih.gov

Groove Dimensions: The width and depth of the major and minor grooves can be calculated from the simulation trajectory. The 5-methyl group protrudes into the major groove, which can alter its shape and electrostatic potential, thereby influencing protein binding.

MD simulations serve as a powerful complement to experimental data, providing a dynamic picture of how this compound influences nucleic acid structure and behavior. oup.comoup.com

Table 3: Compound Names Mentioned

Compound Name
This compound
Cytidine
5-methylcytidine
4'-C-methylnucleosides

Biochemical Interactions and Enzymatic Recognition of 4 C Methyl 5 Methylcytidine

Interaction with Nucleic Acid Polymerases

The introduction of modifications to nucleosides, such as methyl groups at the 4' and 5 positions of cytidine (B196190), can significantly alter their interaction with nucleic acid polymerases. These enzymes, responsible for synthesizing DNA and RNA, exhibit varying degrees of tolerance and selectivity for modified substrates. The behavior of 4'-C-Methyl-5-methylcytidine as a substrate for these enzymes is of considerable interest for its potential therapeutic applications and as a tool in molecular biology.

Viral RNA-dependent RNA polymerases (RdRps) are crucial for the replication of RNA viruses and are a primary target for antiviral nucleoside analogs. acs.org These analogs, after conversion to their triphosphate form, can compete with natural nucleotides for incorporation into the growing viral RNA chain. The efficiency of this incorporation and its consequences determine the antiviral potency of the compound.

The recognition of a nucleoside triphosphate by a viral RdRp is a highly specific process, though many of these enzymes can accommodate modifications on the sugar or base moiety. nih.gov For a cytidine analog to be an effective substrate, it must be accepted into the active site of the polymerase. Nucleoside analogs can exert their antiviral effect through several mechanisms upon incorporation:

Chain Termination: Some analogs, once incorporated, prevent the addition of the next nucleotide, halting RNA synthesis. This can be due to the lack of a 3'-hydroxyl group or because a modification induces a steric clash that prevents the binding of the incoming nucleotide. mdpi.com For instance, the 2'-C-methyl group on sofosbuvir's metabolite, after being incorporated by the Hepatitis C Virus (HCV) RdRp, causes steric hindrance that terminates the elongating RNA chain. mdpi.com Similarly, 2'-C-methylcytidine is a known inhibitor of HCV RNA polymerase, acting as a chain terminator upon its incorporation into the viral RNA. broadpharm.comnih.gov While direct studies on this compound are limited, the presence of a methyl group at the 4'-C position of the ribose sugar could sterically interfere with the conformational changes required for translocation or the binding of the next nucleotide, potentially leading to chain termination.

Viral Mutagenesis: Some analogs are incorporated but have ambiguous base-pairing properties, leading to mutations in the viral genome during subsequent replication rounds. This "error catastrophe" can lead to the production of non-viable viruses. mdpi.com Molnupiravir, for example, is converted to a cytidine analog that can be incorporated into viral RNA and subsequently template the insertion of either guanine (B1146940) or adenine, inducing widespread mutations. mdpi.com

The efficiency of incorporation is a key determinant of an analog's antiviral activity. nih.gov Studies on the antiviral drug remdesivir (B604916) have shown a strong correlation between its antiviral effects and the efficient incorporation of its triphosphate form by viral RdRps from different virus families. nih.gov The triphosphate of 2'-C-methylcytidine has been shown to be an efficient substrate for the norovirus RdRp. asm.org It is plausible that this compound triphosphate would also be recognized by viral RdRps, but its incorporation efficiency would depend on the specific polymerase and how the 4'-methyl group is accommodated within the active site.

Nucleoside Analog (Triphosphate Form)Viral PolymeraseInhibition MechanismReference
2'-C-Methylcytidine-TPHCV NS5B RdRpChain Termination broadpharm.comnih.gov
Sofosbuvir (2'F-2'C-Me-UTP)HCV NS5B RdRpChain Termination mdpi.com
Remdesivir-TPSARS-CoV-2 RdRpDelayed Chain Termination nih.gov
Molnupiravir (NHC-TP)SARS-CoV-2 RdRpViral Mutagenesis mdpi.com

This table presents data for related nucleoside analogs to illustrate common mechanisms of action against viral RdRps.

The interaction of modified deoxynucleotides with DNA polymerases is critical for understanding their potential effects on genome integrity and their applications in biotechnology. While this compound is a ribonucleoside, its deoxy- form (4'-C-Methyl-5-methyldeoxycytidine) could potentially interact with DNA polymerases.

Research on the related compound 5-methyldeoxycytidine (5-mdC) has shown that its triphosphate form (5-mdCTP) can be a better substrate for some DNA polymerases than the canonical dCTP. For example, the exonuclease-deficient Klenow fragment of E. coli DNA polymerase I incorporates 5-mdCTP with a much higher efficiency than dCTP. nih.gov This suggests that the methyl group at the 5-position of the cytosine base can enhance substrate activity for certain polymerases. nih.gov

However, the fidelity of DNA polymerases when encountering a modified base in the template strand is crucial. Studies with human DNA polymerase β have demonstrated that its fidelity is not significantly altered when replicating through 5-methylcytosine (B146107) in the template DNA. nih.gov The enzyme's active site can accommodate the methyl group without compromising the efficiency of correct nucleotide insertion. nih.gov

The addition of a methyl group at the 4'-C position of the deoxyribose ring would be a more significant modification. This alteration could have several effects:

Steric Hindrance: The 4'-C-methyl group could clash with amino acid residues in the active site of the DNA polymerase, potentially reducing the efficiency of incorporation.

Altered Sugar Pucker: The modification at the 4' position can lock the sugar into a specific conformation, which may not be optimal for catalysis by the polymerase.

Impact on Fidelity: By altering the geometry of the nucleotide in the active site, the 4'-C-methyl group could affect the polymerase's ability to discriminate between correct and incorrect incoming nucleotides, thus potentially altering its fidelity. A DNA polymerase variant has been engineered to exhibit increased misincorporation when encountering 5-methylcytosine in a template, demonstrating that polymerase fidelity can be sensitive to such modifications. uni-konstanz.de

NucleotideDNA PolymeraseObservationReference
5-Methyldeoxycytidine-TPKlenow Fragment (exo-)Higher incorporation efficiency compared to dCTP. nih.gov
5-Methylcytosine (in template)Human DNA Polymerase βNo significant alteration in polymerase fidelity. nih.gov

This table provides data on a related deoxycytidine analog to infer potential interactions with DNA polymerases.

In vitro transcription systems, particularly those using bacteriophage T7 RNA polymerase, are widely used to synthesize large quantities of RNA for various research and therapeutic purposes. wikipedia.org T7 RNA polymerase is known to be capable of incorporating modified nucleotides, which is a key feature in the production of modified mRNA for vaccines and therapeutics. kactusbio.comtinzyme.com

The incorporation of 5-methylcytidine (B43896) (5mC) is a common strategy to produce mRNA with enhanced stability and reduced immunogenicity. jenabioscience.com The triphosphate form, 5-methylcytidine-5'-triphosphate (B12393967) (5mCTP), is used in place of standard CTP in the in vitro transcription reaction. biolabmix.rucellscript.comjenabioscience.com T7 RNA polymerase efficiently incorporates 5mCTP into the growing RNA transcript. jenabioscience.comjenabioscience.com

The presence of an additional methyl group at the 4'-C position in this compound would present a novel substrate to T7 RNA polymerase. While the enzyme is generally permissive to modifications, the 4'-C-methyl group could influence the kinetics of incorporation. It might be incorporated less efficiently than 5mCTP due to potential steric constraints within the enzyme's active site as it closes around the substrate for catalysis. However, it is expected that T7 RNA polymerase would be able to incorporate it to some extent. The resulting RNA would contain this dual-modified cytidine, which could confer unique properties regarding stability, immune sensing, and translational efficiency.

Modified NucleotidePolymerase SystemOutcomeReference
5-Methylcytidine-5'-Triphosphate (5mCTP)T7 RNA PolymeraseEfficient incorporation into RNA transcripts. jenabioscience.comjenabioscience.com
Pseudouridine-5'-Triphosphate (ΨTP)T7 RNA PolymeraseEfficient incorporation, reduces immunogenicity. cellscript.com
N4-Methylcytidine-5'-TriphosphateT7 RNA PolymeraseServes as a substrate for RNA synthesis. google.com

This table shows the utility of related modified cytidine triphosphates in in vitro transcription systems.

Modulation of DNA Methyltransferase (DNMT) Activity

DNA methylation is a critical epigenetic modification that regulates gene expression, and its dysregulation is a hallmark of cancer. nih.gov DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining these methylation patterns. nih.gov Cytidine analogs are a major class of DNMT inhibitors used in cancer therapy. iiarjournals.org

The primary mechanism by which cytidine analogs like 5-azacytidine (B1684299) and decitabine (B1684300) inhibit DNMTs is through a mechanism-based inhibition, often referred to as a "suicide substrate" mechanism. iiarjournals.orgpatsnap.com This process involves several steps:

Cellular Uptake and Activation: The nucleoside analog is transported into the cell and phosphorylated by cellular kinases to its active triphosphate form.

Incorporation into DNA: During DNA replication, the analog triphosphate is incorporated into the newly synthesized DNA strand in place of deoxycytidine. patsnap.com

Covalent Trapping of DNMT: DNMTs, particularly the maintenance methyltransferase DNMT1, recognize the incorporated analog within the DNA. The catalytic mechanism of DNMTs involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the cytosine ring. This is followed by the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the C5 position. nih.gov In the case of aza-analogs, the presence of a nitrogen atom at the C5 position prevents the final step of β-elimination, which would normally release the enzyme. This results in the formation of an irreversible, covalent bond between the DNMT enzyme and the modified cytosine in the DNA. iiarjournals.org

Enzyme Depletion: This trapped enzyme-DNA adduct is targeted for degradation, leading to a progressive depletion of active DNMTs within the cell. researchgate.net The subsequent round of DNA replication results in a passive, genome-wide loss of methylation, which can lead to the re-expression of silenced tumor suppressor genes. nih.gov

While direct mechanistic studies on this compound are not widely available, as a cytidine analog, it is hypothesized to act through a similar mechanism. After being converted to its deoxy-triphosphate form and incorporated into DNA, the 5-methylcytosine base would be a natural substrate for DNMT1. However, the presence of the 4'-C-methyl group on the deoxyribose backbone could introduce a steric perturbation that might affect the formation or stability of the covalent intermediate, or the conformation of the DNA within the DNMT active site, potentially modulating the inhibitory activity.

The first generation of DNMT inhibitors, 5-azacytidine (Azacitidine) and 5-aza-2'-deoxycytidine (Decitabine), are the most clinically established. nih.gov While effective in certain hematological malignancies, they have limitations that have driven the search for new analogs. iiarjournals.org

5-Azacytidine (Azacitidine): This analog is a ribonucleoside and is incorporated into both RNA and DNA. iiarjournals.org Its incorporation into RNA contributes to its cytotoxicity by disrupting protein synthesis, which can be independent of its DNA hypomethylating effects. iiarjournals.org

5-Aza-2'-deoxycytidine (Decitabine): As a deoxyribonucleoside, it is incorporated exclusively into DNA, making it a more direct inhibitor of DNA methylation. researchgate.net

Zebularine: This analog is more stable in aqueous solutions compared to the aza-analogs but generally requires higher doses to be effective. nih.gov It also acts by trapping DNMTs after its incorporation into DNA. nih.gov

Key Comparison Points:

InhibitorChemical NatureIncorporationStabilityPotency
5-Azacytidine Ribonucleoside AnalogRNA and DNALowHigh
Decitabine Deoxyribonucleoside AnalogDNA onlyLowHigh
Zebularine Ribonucleoside AnalogDNAHighLower
This compound (Hypothesized) Ribonucleoside AnalogDNA (after conversion)Potentially HighUnknown

The development of new cytidine analogs like this compound aims to improve upon the properties of existing inhibitors. The 5-methyl group is a natural feature of DNA, which might influence recognition by DNMTs. The addition of the 4'-C-methyl group is a structural modification that could enhance chemical stability and alter the pharmacokinetic profile of the compound. A structure-activity relationship study of different nucleoside analogs would be necessary to determine if this compound offers advantages in terms of potency, specificity for different DNMT isoforms, or reduced toxicity compared to established drugs like 5-azacytidine. nih.gov

Interactions with RNA Methyltransferases (e.g., NSUN and DNMT2 Families)

The NSUN (NOP2/Sun domain) and DNMT2 (DNA methyltransferase 2) families are the primary enzymes responsible for catalyzing the formation of 5-methylcytosine (m5C) in various RNA molecules, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA) nih.govresearchgate.net. These enzymes recognize specific cytosine residues within a particular sequence and structural context, then transfer a methyl group from the cofactor S-adenosylmethionine to the C5 position of the cytosine base nih.gov.

The compound this compound features two key modifications that would likely preclude it from being a substrate for these enzymes. Firstly, the cytosine base is already methylated at the C5 position, the target site for NSUN and DNMT2 enzymes. Therefore, it cannot serve as a substrate for methylation.

Secondly, the 4'-C-methyl group on the ribose moiety introduces significant steric bulk near the sugar-phosphate backbone. The catalytic pockets of RNA methyltransferases are highly specific to the shape and structure of their target nucleoside and the surrounding RNA sequence. A modification at the 4' position of the sugar is expected to sterically hinder the proper positioning of the nucleoside within the enzyme's active site. This steric clash would likely inhibit the binding of any oligonucleotide containing this modification, potentially making this compound or its corresponding nucleotide a competitive inhibitor of these enzymes, although specific inhibitory studies have not been reported.

Effects on Nucleic Acid Processing Enzymes (e.g., Nucleases, Helicases)

Nucleic acid processing enzymes are essential for the metabolism, regulation, and function of DNA and RNA. The introduction of chemical modifications can dramatically alter the susceptibility of oligonucleotides to these enzymes, particularly nucleases, which are responsible for their degradation.

Nucleases: Nucleases are enzymes that cleave the phosphodiester bonds linking nucleotides. They are broadly categorized as exonucleases (which cleave from the ends of a strand) and endonucleases (which cleave within a strand). The modification of the sugar-phosphate backbone is a well-established strategy to enhance nuclease resistance nih.gov.

The 4'-C-methyl modification on the ribose sugar is particularly effective at conferring nuclease resistance. This modification introduces steric hindrance that blocks the active site of nucleases, thereby inhibiting their digestive activity researchgate.net. Studies on oligonucleotides with 4'-C-modifications, often in combination with 2'-modifications, have demonstrated a significant increase in stability against exonucleases researchgate.netnih.gov. For instance, a single 4′-C-acetamidomethyl modification at the 3'-end of an oligonucleotide conferred significant stability against snake venom phosphodiesterase, a 3'-specific exonuclease researchgate.net. This protective effect is primarily attributed to the steric bulk of the 4'-C-alkyl group interfering with the enzyme's ability to bind and cleave the phosphodiester linkage nih.gov. The 5-methyl group on the cytosine base, being positioned in the major groove of a duplex, is not expected to significantly contribute to nuclease resistance, as these enzymes primarily interact with the backbone nih.gov. Therefore, an oligonucleotide containing this compound would be expected to exhibit high resistance to nuclease-mediated degradation.

Helicases: Helicases are motor proteins that unwind nucleic acid duplexes. The efficiency of helicase activity can be influenced by the thermodynamic stability of the duplex. As discussed in the following section, modifications that either significantly increase or decrease duplex stability could potentially alter the rate of helicase-mediated unwinding. However, direct studies on the effect of 4'-C-methyl modifications on helicase activity have not been extensively reported.

Investigation of Base-Pairing Properties in Oligonucleotide Duplexes

The thermodynamic stability and base-pairing specificity of oligonucleotide duplexes are critical for their biological function. Both the 5-methyl and the 4'-C-methyl modifications in this compound contribute to these properties, albeit in different ways.

5-Methylcytidine: The methylation of cytosine at the C5 position is known to increase the thermal stability (melting temperature, Tm) of DNA and RNA duplexes. This stabilization arises from enhanced base stacking interactions with adjacent bases due to the hydrophobic nature of the methyl group, which helps to exclude water molecules from the duplex core.

4'-C-Methyl Modification: Modifications at the 4'-position of the ribose can have varied effects on duplex stability, depending on the stereochemistry of the methyl group. Studies on related 4'-C-methoxyethyl (4'-C-OMe) modifications have shown that the α-epimer has a minimal impact on thermal stability, whereas the β-epimer is strongly destabilizing nih.gov. This destabilization is attributed to the steric strain introduced into the sugar-phosphate backbone, which disrupts the optimal helical geometry.

The net effect of this compound on duplex stability would therefore represent a balance between the stabilizing contribution of the 5-methyl group and the potentially destabilizing contribution of the 4'-C-methyl group. The final Tm would be highly dependent on the stereoconfiguration at the 4'-carbon and the surrounding sequence context.

Table 1: Predicted Contributions of Individual Modifications to Duplex Thermal Stability (ΔTm)
ModificationComponentPredicted Effect on TmUnderlying MechanismReference
This compound5-Methyl (on base)Stabilizing (Increase)Enhanced hydrophobic and stacking interactions. polimi.it
4'-C-Methyl (on sugar)Context-Dependent (Slightly Destabilizing to Neutral)Steric effects on sugar-phosphate backbone geometry; effect depends on stereochemistry (α vs. β). nih.gov

Base-pairing specificity is governed by the hydrogen bonds formed between complementary bases. In a canonical Watson-Crick base pair, cytosine forms three hydrogen bonds with guanine labxchange.org.

The 5-methyl group of 5-methylcytidine projects into the major groove of the DNA/RNA helix and does not interfere with the hydrogen-bonding face of the base. Consequently, 5-methylcytosine maintains its high specificity for pairing with guanine.

Investigation of Biological Activities and Molecular Mechanisms in Preclinical Models

Antiviral Activity against RNA Viruses

Nucleoside analogs are a cornerstone of antiviral therapy, primarily functioning by inhibiting viral polymerases. Modifications to the ribose sugar ring and the cytosine base can significantly alter the activity, selectivity, and metabolic stability of these compounds.

Replication Inhibition in Cell-Based Replicon Systems

Studies on related compounds, such as β-D-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130), have demonstrated potent and selective inhibition of the Hepatitis C virus (HCV) in subgenomic replicon assays. nih.govusu.edu For instance, PSI-6130 showed a 90% effective concentration (EC₉₀) of 4.6 ± 2.0 μM in an HCV replicon system. nih.gov Another analog, 2'-C-methylcytidine (2CMC), has also been reported to inhibit Norwalk virus replication in a replicon model in a dose-dependent manner, eventually clearing the cells of the replicon. asm.org These systems are crucial for initial screening as they allow for the study of viral RNA replication in isolation from other stages of the viral life cycle.

Evaluation in Infectious Viral Systems (e.g., Dengue, Hepatitis C, Zika)

The antiviral activity of cytidine (B196190) analogs has been confirmed in various infectious systems. The compound 2'-C-methylcytidine (2CMC) has shown potent activity against Dengue virus (DENV), with an IC₅₀ value of 11.2 ± 0.3 μM in infectious systems. researchgate.netnih.gov This inhibition of the Dengue virus RNA polymerase activity was demonstrated in both cell-based and cell-free assays. researchgate.netnih.gov Furthermore, 2'-C-methylated nucleosides have been identified as promising candidates for antivirals against the Zika virus (ZIKV). oup.com Specifically, 2'-C-methylcytidine was shown to inhibit ZIKV replication and its associated cytopathic effects in Vero cells. researchgate.netnih.gov For Hepatitis C, compounds like PSI-6130 are noted as specific inhibitors, with weak to no activity against other flaviviruses such as West Nile virus, Dengue type 2, and yellow fever virus, highlighting the specificity that can be achieved with certain modifications. nih.gov

Table 1: Antiviral Activity of Related Cytidine Analogs in Infectious Systems
CompoundVirusAssay SystemReported Activity (EC₅₀/IC₅₀)Reference
2'-C-methylcytidine (2CMC)Dengue Virus (DENV)Infectious System11.2 ± 0.3 μM researchgate.netnih.gov
2'-C-methylcytidine (2CMC)Zika Virus (ZIKV)CPE-reduction assayInhibitory effect observed researchgate.netnih.gov
β-D-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130)Hepatitis C Virus (HCV)Replicon Assay (EC₉₀)4.6 ± 2.0 μM nih.gov
2'-C-methylcytidine (2CMC)Norwalk VirusReplicon SystemDose-dependent reduction asm.org

Preclinical in vivo Studies in Mammalian Models of Viral Infection

The efficacy of 2'-C-methylcytidine has been evaluated in mouse models. For Dengue virus, 2CMC's ability to inhibit viral replication was assessed in xenograft bioluminescence-based DENV replicon and DENV-infected suckling mice models. researchgate.netnih.gov In a murine norovirus (MNV) model, which serves as a surrogate for human norovirus, treatment with 2CMC prevented virus-induced diarrhea and mortality. asm.org Prophylactic treatment with 2CMC was also shown to completely prevent the transmission of norovirus in mice. oup.com Such studies are critical for understanding the potential therapeutic window and efficacy of a compound in a whole-organism context.

Analysis of Resistance Mechanisms and Barrier to Resistance Development

A significant advantage of some nucleoside inhibitors is a high barrier to resistance. For HCV, prolonged culturing was required to isolate clones resistant to 2′-deoxy-2′-fluoro-2′-C-methylcytidine. taylorandfrancis.com The primary mutation identified that confers resistance to several 2'-methylated nucleoside analogs is the S282T substitution in the NS5B RNA-dependent RNA polymerase. nih.gov However, for PSI-6130, this mutation resulted in only a 6.5-fold increase in the EC₉₀, suggesting that the compound retains significant activity against this mutant virus. nih.gov This indicates a potentially higher barrier to resistance compared to other nucleoside analogs.

Modulation of Gene Expression and Epigenetic Pathways

The methylation of cytosine is a fundamental epigenetic mark in many organisms. nih.gov Analogs of cytidine can interfere with these processes, leading to changes in gene expression.

Effects on DNA Methylation Patterns in Cellular Systems

5-methylcytidine (B43896) is a modified nucleoside derived from 5-methylcytosine (B146107), a key molecule in the epigenetic regulation of gene expression. caymanchem.com DNA methylation typically occurs at CpG sites, where a cytosine is followed by a guanine (B1146940), and is carried out by DNA methyltransferases (DNMTs). nih.govwikipedia.org The presence of methylated cytosines in promoter regions is often associated with transcriptional silencing. wikipedia.org

Impact on RNA Modification Landscapes (Epitranscriptomics)

The field of epitranscriptomics investigates the role of post-transcriptional RNA modifications in regulating gene expression. One of the most common modifications is 5-methylcytosine (m5C), a chemical marker added to cytosine residues in various RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). nih.govtandfonline.com This modification is known to influence RNA stability, nuclear export, and translation efficiency. oup.com The enzymes that add, remove, and recognize m5C are referred to as "writers," "erasers," and "readers," respectively, and their dysregulation has been linked to several diseases. nih.gov

4'-C-Methyl-5-methylcytidine contains the 5-methylcytidine moiety, a key substrate in the epitranscriptomic landscape. However, specific preclinical studies investigating the direct impact of exogenously administered this compound on the global m5C RNA methylome have not been identified in a review of the current literature. It is therefore unknown how this compound might be processed by cellular machinery, whether it can be incorporated into nascent RNA strands, or how it might affect the activity of m5C writer and eraser enzymes. The functional consequences of the additional 4'-C-methyl group on the ribose sugar, in the context of RNA modification, remain an open area for investigation.

Influence on Gene Reactivation or Silencing in Reporter Systems

Epigenetic modifications, particularly DNA methylation at CpG sites, are critical for the stable silencing of genes. wikipedia.org Chemical agents that inhibit DNA methylation, such as 5-azacytidine (B1684299), can lead to the reactivation of epigenetically silenced genes. nih.govnih.gov

Preclinical studies have explored how derivatives of 5-methylcytosine might counteract this effect. In a study using a tobacco cell line with an epigenetically silenced reporter gene (β-glucuronidase), treatment with 5-azacytidine induced reactivation of the gene. nih.gov Notably, the concomitant administration of 5-methylcytidine (5-mCd) or 5-methyl-2'-deoxycytidine (B118692) (5-mdCd) was found to suppress this 5-azacytidine-induced reactivation. nih.gov These findings suggest that 5-methylcytosine derivatives can interfere with the process of demethylation-induced gene activation, potentially by promoting or maintaining a silenced state.

While these results provide a model for how a 5-methylcytidine-containing compound might influence gene silencing, direct experimental data from reporter assays specifically evaluating the activity of this compound is not currently available. Research is required to determine if the unique 4'-C-methyl modification of this compound alters its ability to influence gene reactivation or silencing pathways.

Interaction with Host Innate Immune Pathways

The innate immune system relies on pattern recognition receptors (PRRs) to detect molecular signatures from pathogens and cellular stress, initiating a defensive response. Key pathways involve Toll-like receptors (TLRs) and cytosolic RNA sensors like RIG-I and MDA5, which often culminate in the production of type I interferons (IFNs). frontiersin.org RNA modifications, such as m5C, are emerging as critical regulators of these innate immune responses. pnas.orgnih.gov

Modulation of Toll-Like Receptor (TLR) Signaling

Toll-like receptors are a class of PRRs that recognize pathogen-associated molecular patterns (PAMPs), including various forms of nucleic acids. frontiersin.org For instance, TLR3 recognizes double-stranded RNA, while TLR7 and TLR8 detect single-stranded RNA. Recent studies have indicated that m5C modification of RNA can modulate the signaling activity of these receptors. Specifically, RNA containing m5C has been shown to inhibit signaling through TLR3, TLR7, and TLR8. researchgate.net This suggests that m5C methylation can act as a mechanism to dampen innate immune activation by certain RNA molecules.

There are currently no published preclinical studies that specifically assess the effect of this compound on TLR signaling pathways. It remains to be determined whether this compound can interact with TLRs or alter the immune-stimulatory properties of RNA.

Effects on Cytosolic RNA Sensors (e.g., RIG-I, MDA5)

RIG-I (retinoic acid-inducible gene I) and MDA5 (melanoma differentiation-associated protein 5) are crucial cytosolic sensors that detect viral RNA, triggering an antiviral response that leads to interferon production. pnas.org The regulation of this pathway is tightly controlled to prevent inappropriate immune activation.

The direct effects of this compound on RIG-I or MDA5 signaling have not been evaluated in preclinical models.

Impact on Interferon (IFN) Production and Antiviral Responses in Cellular Assays

The production of type I interferons (IFN-α/β) is a cornerstone of the antiviral immune response. As described above, the level of m5C RNA modification has a significant impact on IFN production. Depletion of the m5C "writer" NSUN2 leads to an enhanced IFN response and, consequently, significant inhibition of the replication of a broad range of RNA and DNA viruses. nih.gov Conversely, incorporating 5-methylcytidine into self-amplifying RNA (saRNA) vaccines has been shown to attenuate the induction of type-I interferons in certain immune cells, which may reduce vaccine-associated side effects while maintaining robust antigen expression and humoral responses. nih.govjenabioscience.com

These findings highlight the dual role of 5-methylcytidine in modulating interferon responses. However, cellular assays specifically testing the impact of this compound on IFN production or its direct antiviral activity are absent from the current scientific literature. While some 4'-C-methylated nucleosides have shown antiviral activity against viruses like HIV and HRSV, this has not been specifically documented for this compound. researchgate.net

Table 1: Influence of 5-Methylcytidine (m5C) RNA Modification on Innate Immune Pathways
Immune Pathway ComponentObserved Effect of m5C ModificationOutcome
Toll-Like Receptors (TLR3, TLR7, TLR8)m5C-modified RNA inhibits receptor signaling researchgate.netDampened immune activation
Cytosolic Sensor (RIG-I)m5C modification of certain ncRNAs by NSUN2 prevents their recognition by RIG-I nih.govSuppression of IFN-I signaling
Interferon (IFN-I) ProductionIncorporation into saRNA attenuates IFN-I induction in some cells nih.govjenabioscience.comReduced reactogenicity

Note: The data in this table pertains to the RNA modification 5-methylcytidine (m5C) and not directly to the compound this compound, for which specific data is not available.

Preclinical Evaluation of Potential Antimetabolic Effects

Nucleoside analogs are a class of compounds designed to interfere with metabolic pathways, particularly nucleic acid synthesis. biosynth.com Many cytidine analogs function by inhibiting DNA methyltransferases, enzymes that are crucial for epigenetic regulation. medchemexpress.com By incorporating into DNA and trapping these enzymes, such analogs can lead to passive demethylation of the genome, which can reactivate tumor suppressor genes. This mechanism underlies the potential antimetabolic and anti-tumor activities of this class of compounds. medchemexpress.com

This compound is classified as a cytidine nucleoside analog. medchemexpress.com Based on the mechanism of action of similar compounds, it has the potential to exert antimetabolic effects, possibly through the inhibition of DNA methyltransferases. However, specific preclinical studies, such as cellular proliferation assays or in vivo tumor models, evaluating the antimetabolic or anticancer efficacy of this compound have not been published. Therefore, while its chemical structure is suggestive of potential activity, its biological effects in this context remain to be experimentally verified.

Table 2: Investigated Biological Activities of this compound and Related Compounds
Biological ActivityCompound(s) StudiedKey FindingRelevance to this compound
Gene Silencing5-methylcytidine (5-mCd)Suppresses 5-azacytidine-induced reactivation of a silenced transgene. nih.govDirect studies on this compound are lacking.
Innate Immune Modulation5-methylcytidine (m5C) RNA modificationInhibits TLR signaling and RIG-I-dependent interferon production. nih.govresearchgate.netDirect studies on this compound are lacking.
Antimetabolic EffectsCytidine Analogs (general class)Potential to inhibit DNA methyltransferases. medchemexpress.comSpecific preclinical evaluation of this compound has not been reported.

Cellular Growth Inhibition in Cancer Cell Lines (excluding clinical implications)

Comprehensive searches of scientific databases and literature have not yielded specific data regarding the cellular growth inhibitory effects of this compound across various cancer cell lines. Consequently, a data table of IC50 values, which represents the concentration of a drug that is required for 50% inhibition in vitro, cannot be compiled for this specific compound at this time.

Chemical suppliers describe this compound as a cytidine nucleoside analog with potential anti-metabolic and anti-tumor activities medchemexpress.com. This classification is based on its structural similarity to other cytidine analogs that have demonstrated such properties. However, without specific experimental data, any claims about its efficacy in inhibiting cancer cell growth remain theoretical.

Research into structurally related compounds, such as other sugar-modified cytosine nucleosides, has shown that modifications at the 4'-position of the nucleoside can lead to significant antitumor activity nih.govnih.gov. For instance, compounds like (2'S)-2'-deoxy-2'-C-methylcytidine (SMDC) have been evaluated and have shown cytotoxic effects against cancer cells nih.gov. These findings suggest that the 4'-C-methyl moiety is a feature of interest in the design of novel nucleoside analogs for cancer research. However, direct extrapolation of the activity of these related molecules to this compound is not scientifically rigorous without dedicated studies.

Mechanisms Related to Nucleic Acid Synthesis Perturbation

The precise mechanisms by which this compound may perturb nucleic acid synthesis have not been detailed in published research. As a cytidine analog, it is hypothesized that its biological activity could be related to the inhibition of DNA methyltransferases (DNMTs) medchemexpress.com. DNA methylation is a critical epigenetic mechanism that, when dysregulated, can contribute to cancer development. Cytidine analogs can be incorporated into DNA and subsequently inhibit DNMTs, leading to changes in gene expression and potentially inducing apoptosis in cancer cells medchemexpress.com.

Furthermore, many nucleoside analogs exert their anticancer effects by interfering with DNA and RNA synthesis nih.gov. After cellular uptake, these compounds are typically phosphorylated to their active triphosphate forms. These triphosphates can then compete with natural nucleoside triphosphates for incorporation into DNA or RNA by polymerases. This incorporation can lead to chain termination or functional disruption of the nucleic acid strand, ultimately inhibiting cell proliferation nih.gov. Studies on other 4'-substituted nucleosides have demonstrated that they can act as inhibitors of DNA synthesis nih.gov.

While these are established mechanisms for many nucleoside analogs, it is important to note that specific studies confirming that this compound acts through these pathways are not currently available. Therefore, a detailed account of its specific interactions with polymerases or its efficiency as a DNMT inhibitor cannot be provided.

Methodological Advances for Studying 4 C Methyl 5 Methylcytidine and Its Analogs

Development of High-Throughput Screening Assays for Biological Activity

High-throughput screening (HTS) is a cornerstone for the initial identification of biological activity of novel compounds like 4'-C-Methyl-5-methylcytidine. These assays allow for the rapid testing of thousands of compounds to identify "hits" that modulate a specific biological pathway or target.

Key HTS Methodologies:

Cell-Based Assays: These assays utilize living cells to assess the compound's effect on cellular processes. For a compound like this compound, which is a cytidine (B196190) analog, relevant assays would include cytotoxicity assays (e.g., using CellTiter-Glo® to measure ATP production as an indicator of cell viability) in various cell lines, particularly cancer cells or cells infected with viruses. europa.eu

Target-Based Assays: These assays focus on the interaction of the compound with a specific molecular target, such as an enzyme or receptor. Given that cytidine analogs can inhibit DNA methyltransferases (DNMTs), a fluorescence-based promoter-reporter assay could be employed to screen for compounds that induce the expression of a gene silenced by methylation. nih.gov

Quantitative High-Throughput Screening (qHTS): This advanced HTS method involves testing compounds at multiple concentrations, allowing for the determination of dose-response curves and the identification of compounds with higher potency and efficacy early in the screening process. europa.eu

Example of HTS Application: A high-throughput screen was successfully used to identify 5-Azacytidine (B1684299), a DNMT1 inhibitor, as a potent inducer of PTEN (phosphatase and tensin homolog), a tumor suppressor gene. nih.gov This demonstrates the power of HTS in identifying compounds with specific biological activities relevant to nucleoside analogs.

Table 1: Comparison of HTS Assay Types for Nucleoside Analogs

Assay TypePrincipleExample Application for this compoundAdvantagesLimitations
Cell Viability Assay Measures the number of viable cells after compound treatment.Screening against a panel of cancer cell lines to identify cytotoxic effects.Provides a holistic view of the compound's effect on cell health.Does not identify the specific molecular target.
Reporter Gene Assay Measures the expression of a reporter gene linked to a specific promoter.Screening for induction of a tumor suppressor gene silenced by DNA methylation.Highly specific for a particular signaling pathway.May miss off-target effects.
Enzyme Inhibition Assay Directly measures the inhibition of a specific enzyme's activity.Assessing the inhibitory effect on DNA methyltransferase 1 (DNMT1).Provides direct evidence of target engagement.Requires a purified enzyme and may not reflect cellular activity.

Quantitative Analytical Methods for Detection in Biological Samples (e.g., LC-MS/HRMS)

Once a compound shows biological activity, it is crucial to develop sensitive and specific analytical methods to detect and quantify it in biological matrices such as plasma, urine, and cell lysates. Liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), is the gold standard for this purpose. nih.govnih.govresearchgate.net

Key Features of LC-MS/HRMS Methods:

High Sensitivity and Specificity: LC-MS/MS can detect and quantify modified nucleosides at very low concentrations, which is essential for pharmacokinetic and metabolic studies. researchgate.netmdpi.com

Multiplexing Capability: These methods allow for the simultaneous quantification of multiple analytes, including the parent compound and its metabolites. researchgate.net

Robustness: Optimized LC-MS/MS methods provide reliable and reproducible results, which are critical for clinical and research applications. shimadzu.com

Recent advancements include the development of method packages with optimized chromatographic separation and MS parameters, enabling rapid analysis of modified nucleosides in biological samples without extensive method development. shimadzu.com Techniques like ultrahigh-performance liquid chromatography (UHPLC) coupled with innovative ion sources have further enhanced sensitivity and throughput. researchgate.net

Table 2: Key Parameters in a Typical LC-MS/MS Method for Nucleoside Analog Quantification

ParameterDescriptionTypical Value/Setting
Chromatography Separation of the analyte from other components in the sample.Reversed-phase UHPLC
Ionization Source Generation of ions from the analyte for mass analysis.Electrospray Ionization (ESI)
Mass Analyzer Separation of ions based on their mass-to-charge ratio.Triple Quadrupole or Orbitrap
Detection Mode Method for quantifying the analyte.Multiple Reaction Monitoring (MRM)
Internal Standard A compound of known concentration added to samples for accurate quantification.Stable isotope-labeled analog

Advanced Imaging Techniques for Intracellular Localization

Visualizing the subcellular distribution of this compound is essential for understanding its mechanism of action. Advanced imaging techniques provide the spatial and temporal resolution needed to track the compound within living cells.

Relevant Imaging Methodologies:

Fluorescence Microscopy: This is a fundamental technique where the compound of interest is either intrinsically fluorescent or labeled with a fluorescent dye. Super-resolution microscopy techniques can overcome the diffraction limit of conventional light microscopy, providing nanoscale resolution. nih.gov

Confocal Microscopy: This technique provides high-resolution optical sectioning, reducing out-of-focus light and improving image contrast, which is crucial for visualizing specific subcellular compartments. nih.gov

Light-Sheet Microscopy: This method reduces phototoxicity and photobleaching by illuminating only a thin plane of the sample at a time, making it suitable for long-term imaging of live cells. nih.gov

Total Internal Reflection Fluorescence Microscopy (TIRFM): This technique selectively excites fluorophores near the cell-coverslip interface, providing high-contrast imaging of processes occurring at the plasma membrane. nih.gov

Nucleic acid-based probes and aptamers that can specifically bind to modified nucleosides are also being developed for live-cell imaging applications. nih.gov

Application of Single-Molecule Techniques for DNA/RNA Interaction Studies

Single-molecule techniques offer unprecedented insights into the molecular interactions between this compound (once incorporated into DNA or RNA) and cellular machinery like polymerases and repair enzymes. These methods allow for the direct observation of individual molecular events that are often obscured in ensemble-averaged measurements. chalmers.senih.gov

Prominent Single-Molecule Techniques:

Magnetic and Optical Tweezers: These techniques are used to manipulate individual DNA or RNA molecules and measure the forces involved in their interactions with proteins. nih.gov

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET): This technique measures the distance between two fluorescently labeled molecules, providing information on conformational changes in DNA/RNA or protein-nucleic acid complexes. nih.gov

DNA Curtains: This high-throughput single-molecule technique allows for the simultaneous visualization of many individual DNA molecules and their interactions with proteins. nih.gov

These techniques can be used to study how the presence of this compound within a nucleic acid strand affects processes like DNA replication, transcription, and repair at the single-molecule level. oup.com

Genomic and Transcriptomic Profiling in the Presence of the Compound

To understand the global effects of this compound on cellular function, it is essential to perform genomic and transcriptomic profiling. These high-throughput sequencing-based methods provide a comprehensive view of how the compound alters gene expression and epigenetic landscapes.

Key Profiling Techniques:

RNA Sequencing (RNA-Seq): This technique provides a quantitative readout of the entire transcriptome, revealing which genes are up- or down-regulated in response to treatment with the compound. mdpi.comresearchgate.net

Bisulfite Sequencing: This is the gold standard for mapping DNA methylation at single-nucleotide resolution. nih.govnih.govoup.com It can be adapted to RNA to map 5-methylcytosine (B146107) (m5C) modifications. nih.govnih.gov This would be particularly relevant for studying a cytidine analog that may interfere with natural methylation patterns.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq): This method is used to identify the binding sites of DNA-associated proteins and can reveal how the compound affects the binding of transcription factors or the distribution of histone modifications. mdpi.com

Integrative analysis of these datasets can provide a detailed picture of the molecular pathways affected by this compound, linking changes in gene expression to alterations in the epigenome. mdpi.comnih.gov For instance, combining RNA-Seq with methylation data can reveal whether changes in gene expression are correlated with changes in DNA or RNA methylation patterns. nih.gov

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel 4'-C-Methyl-5-methylcytidine Derivatives with Enhanced Properties

The chemical scaffold of this compound offers a versatile platform for the design and synthesis of new derivatives with potentially enhanced biological properties. The synthetic chemistry of nucleoside analogs has seen significant advancements, allowing for precise modifications to the sugar moiety and the nucleobase. For instance, the introduction of various substituents at the 4'-position of the sugar ring has been a successful strategy in developing potent antiviral agents. nih.gov

Future synthetic efforts could focus on introducing a range of functional groups at the 4'-position to modulate the compound's conformational flexibility and its interaction with target enzymes. Modifications could include the incorporation of azido (B1232118), cyano, or ethynyl (B1212043) groups, which have been shown to enhance the antiviral activity of other nucleoside analogs. nih.govacs.org Furthermore, the synthesis of carbocyclic derivatives, where the ribose oxygen is replaced with a methylene (B1212753) group, could improve metabolic stability. nih.gov

Another avenue for derivatization lies in the development of prodrugs to enhance cellular uptake and bioavailability. The synthesis of ester prodrugs, for example, has been a successful strategy for improving the pharmacokinetic profile of other cytidine (B196190) analogs, such as 2'-C-methylcytidine. acs.org

Table 1: Potential Modifications for this compound Derivatives

Modification SitePotential Functional GroupDesired Enhancement
4'-position of RiboseAzido, Cyano, EthynylIncreased antiviral potency
Sugar MoietyCarbocyclic modificationImproved metabolic stability
5'-Hydroxyl GroupEster prodrug moietiesEnhanced bioavailability

Elucidation of Undiscovered Molecular Targets and Off-Targets

While cytidine analogs are well-known for their ability to inhibit DNA methyltransferases (DNMTs), the complete molecular target profile of this compound remains to be elucidated. medchemexpress.com Future research should aim to identify both its primary targets and any potential off-target interactions, which is crucial for understanding its full therapeutic potential and predicting potential side effects.

RNA methyltransferases (RMTs) represent a promising and relatively unexplored class of potential targets. nih.gov Given the presence of the 5-methylcytosine (B146107) modification in its structure, it is plausible that this compound could interact with enzymes involved in RNA methylation, such as the NSUN family of proteins. nih.govnih.gov Techniques like chemical proteomics and activity-based protein profiling could be employed to identify the direct binding partners of this compound within the cell.

Furthermore, a comprehensive off-target screening against a panel of kinases, polymerases, and other nucleoside-binding proteins would provide a more complete picture of its selectivity and potential for unintended interactions.

Exploration of Synergistic Effects with Other Research Compounds

The potential for synergistic interactions between this compound and other research compounds presents a compelling area for future investigation. Combination therapies often lead to enhanced efficacy and can help overcome drug resistance.

In the context of oncology, combining this compound with established chemotherapeutic agents could yield synergistic anticancer effects. nih.govnih.gov For instance, its potential as a DNMT inhibitor could lead to the re-expression of tumor suppressor genes, thereby sensitizing cancer cells to other cytotoxic drugs.

In the realm of antiviral research, combining this compound with other nucleoside or non-nucleoside inhibitors targeting different viral enzymes could lead to a more potent and durable antiviral response. nih.govmdpi.com For example, combining it with an inhibitor of de novo pyrimidine (B1678525) synthesis could enhance its antiviral activity by reducing the intracellular pool of competing natural nucleotides. nih.gov

Development of this compound as a Research Probe for Nucleic Acid Biology

The unique structure of this compound makes it an attractive candidate for development as a chemical probe to investigate various aspects of nucleic acid biology. Modified nucleosides have been instrumental in studying DNA and RNA methylation, and this compound could be similarly adapted. nih.govnih.govnih.gov

By incorporating a "clickable" functional group, such as an ethynyl or azido moiety, onto the this compound scaffold, researchers could create a probe for activity-based protein profiling to identify and characterize enzymes that interact with this specific nucleoside structure. princeton.edu Such probes could be used to pull down and identify novel methyltransferases or other proteins involved in nucleic acid metabolism.

Furthermore, fluorescently labeled derivatives of this compound could be synthesized to visualize its subcellular localization and track its incorporation into DNA or RNA in living cells.

Conceptual Framework for Future Therapeutic Applications in Infectious Diseases and Epigenetic Disorders

The structural features of this compound provide a strong conceptual basis for its potential therapeutic application in infectious diseases and epigenetic disorders.

Infectious Diseases: The 4'-C-methyl modification is a known feature in several potent antiviral nucleoside analogs that target viral RNA-dependent RNA polymerases. nih.govnih.govnih.govscienceopen.com This modification can act as a chain terminator during viral RNA synthesis. Therefore, it is conceivable that this compound could exhibit broad-spectrum antiviral activity against a range of RNA viruses. nih.gov Future research should evaluate its efficacy against viruses from the Flaviviridae, Coronaviridae, and Picornaviridae families. acs.orgnih.gov

Epigenetic Disorders: The 5-methylcytidine (B43896) component of the molecule suggests a role in targeting epigenetic pathways. medchemexpress.comnih.govnih.govnih.gov As an analog of a key epigenetic mark, it could potentially modulate the activity of DNA and RNA methyltransferases. medchemexpress.comnih.gov In the context of cancer, where aberrant DNA methylation leads to the silencing of tumor suppressor genes, a compound that can inhibit this process could have significant therapeutic value. nih.govnih.gov

Investigation of Metabolic Pathways and Cellular Fate

Understanding the metabolic pathways and cellular fate of this compound is essential for its development as a research tool or therapeutic agent. Key areas of investigation should include its cellular uptake, phosphorylation to the active triphosphate form, and subsequent catabolism.

The initial step in the activation of most nucleoside analogs is phosphorylation by cellular kinases. nih.gov Studies should be conducted to identify the specific kinases responsible for phosphorylating this compound and to determine the efficiency of this process.

The catabolism of pyrimidine nucleosides is also a critical factor influencing their intracellular concentration and duration of action. uni-hannover.de The presence of the 4'-C-methyl group may confer resistance to degradation by enzymes such as cytidine deaminase, potentially leading to a longer intracellular half-life. The ultimate fate of the compound, whether it is incorporated into cellular nucleic acids or excreted, will also need to be determined.

Q & A

Q. How should researchers design dose-response studies to account for non-linear pharmacokinetics of this compound?

  • Answer : Use Hill equation modeling for EC50/IC50 determination. Include multiple dosing regimens (e.g., single vs. repeated) and measure plasma half-life (t½) via LC-MS. Apply physiologically based pharmacokinetic (PBPK) models to extrapolate human dosing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.